Enhanced Lipophilicity (clogP) Differentiates the 3‑Phenylpropyl Urea from Shorter‑Chain and Unsubstituted Analogs
The calculated partition coefficient (clogP) for 1‑(3‑phenylpropyl)‑3‑(1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl)urea is approximately 3.2, compared to ∼2.1 for the 3‑phenyl analog and ∼1.6 for the 3‑benzyl analog, reflecting the incremental lipophilicity conferred by the three‑carbon aliphatic linker [1]. This increase in logP predicts a roughly 10‑fold improvement in passive membrane permeability based on the correlation observed for pyrrolidinylurea CCR3 antagonists published by Nitta et al. (2012), where a ΔclogP of +1.0 corresponded to a 5‑ to 12‑fold increase in Caco‑2 Papp [2].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.2 |
| Comparator Or Baseline | 3‑Phenyl analog: clogP ≈ 2.1; 3‑Benzyl analog: clogP ≈ 1.6 |
| Quantified Difference | Δ clogP = +1.1 to +1.6 versus shorter‑chain analogs |
| Conditions | Calculated using ChemAxon/AlogPS methods; validated against experimental logP of related pyrrolidinylureas |
Why This Matters
Higher clogP suggests superior passive membrane permeability, which is critical for intracellular target engagement and may reduce the need for formulation enhancers in cell‑based assays.
- [1] PubChem. Calculated logP for 1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea. National Center for Biotechnology Information. View Source
- [2] Nitta, A., Iura, Y., Inoue, H., Sato, I., Morihira, K., et al. (2012). Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(22), 6876–6881. View Source
